2-bromo-N-(2-methoxy-5-methylphenyl)propanamide
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Overview
Description
2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is a brominated amide derivative, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide typically involves the bromination of N-(2-methoxy-5-methylphenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst .
Chemical Reactions Analysis
2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide can be compared with other similar compounds, such as:
2-Bromo-N-(2-methylphenyl)propanamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide: Contains an additional ethyl group, which may influence its steric and electronic properties.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Features a dimethylamino group instead of the amide group, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-(2-methoxy-5-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-4-5-10(15-3)9(6-7)13-11(14)8(2)12/h4-6,8H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMORLPITJKOOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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